

# Lisavanbulin in Glioblastoma: A Comparative Meta-Analysis of Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | Lisavanbulin |           |  |  |  |
| Cat. No.:            | B1194490     | Get Quote |  |  |  |

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of **Lisavanbulin**'s performance in glioblastoma clinical trials. It objectively compares its efficacy with alternative treatments, supported by experimental data, and details the methodologies of key studies.

Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis despite aggressive multimodal therapies. The highly infiltrative nature of the tumor and the protective blood-brain barrier pose significant hurdles for effective drug delivery. **Lisavanbulin** (formerly BAL101553), a novel microtubule-targeting agent, has emerged as a promising therapeutic candidate due to its ability to cross the blood-brain barrier and its unique mechanism of action. This guide synthesizes findings from clinical studies of **Lisavanbulin** and compares them with standard-of-care and other emerging therapies for recurrent glioblastoma.

## Mechanism of Action: Disrupting the Cellular Scaffolding

**Lisavanbulin** is a prodrug that is converted in the body to its active form, avanbulin.[1] Avanbulin functions as a microtubule destabilizer.[2][3] Microtubules are dynamic protein filaments that are crucial components of the cell's cytoskeleton, playing a vital role in cell division (mitosis), intracellular transport, and maintenance of cell shape.[2]

By binding to tubulin, the protein subunit of microtubules, avanbulin disrupts their assembly and dynamics. This interference with microtubule function leads to the activation of the spindle



assembly checkpoint, a critical cellular surveillance mechanism that ensures proper chromosome segregation during mitosis.[4][5] The persistent activation of this checkpoint in cancer cells ultimately triggers programmed cell death (apoptosis). A key advantage of **Lisavanbulin** is its lipophilic nature, which allows it to penetrate the blood-brain barrier, a significant obstacle for many chemotherapeutic agents in treating brain tumors.[1][2]





Click to download full resolution via product page

Lisavanbulin's mechanism of action.

## Clinical Efficacy of Lisavanbulin in Recurrent Glioblastoma

Clinical trials have investigated the safety and efficacy of **Lisavanbulin** in patients with recurrent glioblastoma. The data, primarily from Phase 1 and 2 studies, indicate that **Lisavanbulin** is generally well-tolerated and shows promising activity in a subset of patients.



| Study<br>Identifier            | Phase | Treatment                              | Number of Patients (GBM)                                       | Key Efficacy<br>Results                                                                                                                                                   |
|--------------------------------|-------|----------------------------------------|----------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NCT02490800[6]<br>[7][8][9]    | 1/2a  | Lisavanbulin<br>monotherapy<br>(oral)  | 5 (recurrent IDH-<br>mutated G4<br>astrocytoma) in a<br>subset | 2 of 5 patients showed long-lasting objective responses.[7] In the broader high-grade glioma population, one complete response and one partial response were observed.[1] |
| NCT02895360[1<br>0][11]        | 1/2a  | Lisavanbulin (48-<br>hour IV infusion) | 12 (first<br>recurrence)                                       | One patient had a partial response with >90% tumor reduction, and one had stable disease after eight cycles.[11]                                                          |
| Phase 2a (EB1-<br>positive)[7] | 2a    | Lisavanbulin<br>monotherapy<br>(oral)  | 18 (EB1-positive)                                              | One partial response and another patient with a 44% reduction in target lesion area. The study did not meet its primary endpoint for objective response rate.[7]          |



## Comparison with Alternative Therapies for Recurrent Glioblastoma

There is no established standard of care for recurrent glioblastoma, and treatment options are limited.[5][12] Commonly used therapies include lomustine, bevacizumab, and rechallenge with temozolomide. More recently, regorafenib has also shown activity. The following table summarizes the efficacy of these agents based on published studies. It is important to note that these are not head-to-head comparisons and patient populations may differ across trials.

| Treatment                     | Mechanism of<br>Action      | Median Overall<br>Survival (mOS) | 6-Month Progression- Free Survival (PFS6) | Objective<br>Response<br>Rate (ORR)                  |
|-------------------------------|-----------------------------|----------------------------------|-------------------------------------------|------------------------------------------------------|
| Lomustine                     | Alkylating agent            | 5.6 - 8.6<br>months[13][14]      | ~20%[15]                                  | 5%[16]                                               |
| Bevacizumab                   | VEGF inhibitor              | 7.2 - 12<br>months[6]            | 20.9% - 42.6%[6]                          | 28.2% - 43%[6]                                       |
| Temozolomide<br>(rechallenge) | Alkylating agent            | ~9.1 months[4]                   | 27.7% - 39%[4]<br>[17]                    | ~22% (response<br>>3 months)[4]                      |
| Regorafenib                   | Multi-kinase<br>inhibitor   | 7.4 months[14]                   | ~29%[18]                                  | Not consistently reported                            |
| Lisavanbulin                  | Microtubule<br>destabilizer | Data not mature                  | Data not mature                           | Variable, with some durable responses observed[1][7] |

# Experimental Protocols: A Look at Clinical Trial Design

The clinical development of **Lisavanbulin** in glioblastoma has largely followed established protocols for Phase 1 and 2 oncology trials. A common design employed is Simon's two-stage







design, which is an efficient method for early-phase trials to determine if a new treatment has sufficient activity to warrant further investigation.[19]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Effectiveness of Lomustine Combined With Bevacizumab in Glioblastoma: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. nyp.org [nyp.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Current Standards of Care in Glioblastoma Therapy Glioblastoma NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Efficacy and safety of bevacizumab for the treatment of glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. molbiolcell.org [molbiolcell.org]
- 9. mdpi.com [mdpi.com]
- 10. Standards of care for treatment of recurrent glioblastoma—are we there yet? PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bevacizumab Effective in Glioblastoma Trials | MDedge [mdedge.com]
- 12. ascopubs.org [ascopubs.org]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Regorafenib and glioblastoma: a literature review of preclinical studies, molecular mechanisms and clinical effectiveness PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of the Efficacy of an Alternative Regimen of Lomustine in Recurrent GBM A Single Centre Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. Rechallenge with temozolomide in patients with recurrent gliomas PubMed [pubmed.ncbi.nlm.nih.gov]



- 18. Regorafenib and glioblastoma: a literature review of preclinical studies, molecular mechanisms and clinical effectiveness | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 19. statsols.com [statsols.com]
- To cite this document: BenchChem. [Lisavanbulin in Glioblastoma: A Comparative Meta-Analysis of Clinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194490#meta-analysis-of-studies-investigating-lisavanbulin-in-glioblastoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com